molecular formula C23H27N5O3 B564776 Prazobind-d8 CAS No. 1189701-23-2

Prazobind-d8

Cat. No.: B564776
CAS No.: 1189701-23-2
M. Wt: 429.55
InChI Key: MXXRJJCMLRPJOF-UFBJYANTSA-N
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Description

Prazobind-d8 is a deuterated analog of Prazobind, which is an α1-adrenergic receptor antagonist. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The molecular formula of this compound is C23H19D8N5O3, and it has a molecular weight of 429.54 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prazobind-d8 involves the incorporation of deuterium atoms into the molecular structure of Prazobind. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium atoms. This often includes the use of high-purity deuterated reagents and solvents, as well as advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Prazobind-d8 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Prazobind-d8 has a wide range of scientific research applications, including:

    Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of α1-adrenergic receptor antagonists.

    Biochemistry: It is used in the study of receptor-ligand interactions and signal transduction pathways.

    Medicine: It is used in the development of new therapeutic agents for the treatment of hypertension and other cardiovascular diseases.

    Industry: It is used in the development of new chemical processes and products.

Mechanism of Action

Prazobind-d8 exerts its effects by binding to and antagonizing α1-adrenergic receptors. This prevents the activation of these receptors by endogenous catecholamines like norepinephrine, leading to a decrease in vascular resistance and blood pressure. The molecular targets of this compound include the α1-adrenergic receptors, and the pathways involved include the inhibition of the phosphoinositide signaling pathway .

Comparison with Similar Compounds

Prazobind-d8 is similar to other α1-adrenergic receptor antagonists, such as Prazosin and Terazosin. its deuterated nature provides unique advantages, such as increased metabolic stability and altered pharmacokinetics. This makes this compound particularly useful in scientific research for studying the effects of deuteration on drug metabolism and action .

List of Similar Compounds

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRJJCMLRPJOF-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC5CCC4C=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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